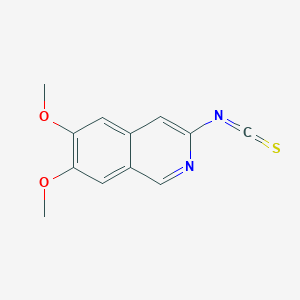
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is an organic compound with the molecular formula C9H11NO5 and a molecular weight of 213.19 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a carbonate ester linked to a pyrrolidinone ring. It is used in various chemical and biological applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate typically involves the reaction of 1-methylcyclopropyl chloroformate with 2,5-dioxopyrrolidin-1-ylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, solvents such as dichloromethane, and bases like triethylamine.
Hydrolysis: Water or aqueous acids, typically at room temperature.
Major Products
Substitution Reactions: Products include substituted carbamates or carbonates.
Hydrolysis: Products include 2,5-dioxopyrrolidin-1-ylamine and 1-methylcyclopropanol.
Applications De Recherche Scientifique
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the protection of amino groups and the formation of carbamates.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate involves its reactivity with nucleophiles. The carbonate group is susceptible to nucleophilic attack, leading to the formation of substituted products. This reactivity is utilized in various chemical transformations and modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Similar structure but with two pyrrolidinone rings.
N-Hydroxysuccinimide esters: Similar reactivity and applications in bioconjugation and protein modification.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C9H11NO5 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (1-methylcyclopropyl) carbonate |
InChI |
InChI=1S/C9H11NO5/c1-9(4-5-9)14-8(13)15-10-6(11)2-3-7(10)12/h2-5H2,1H3 |
Clé InChI |
NECDNOYQKBVSFR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)OC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Naphthalenecarbonitrile, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-](/img/structure/B8467860.png)


![3-[(2,4-Dihydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8467897.png)










